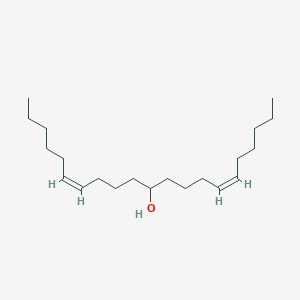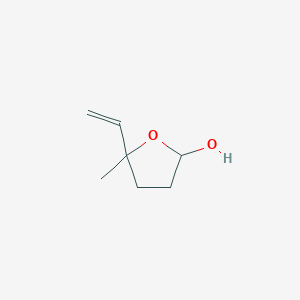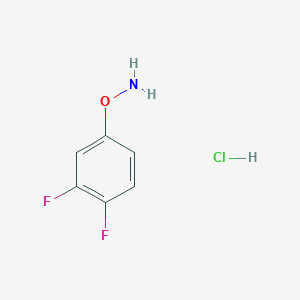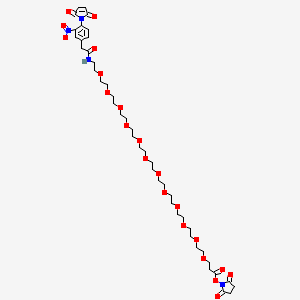
2-Iodo-4-methylpent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-methylpent-1-ene is an organic compound characterized by the presence of an iodine atom attached to the second carbon of a 4-methylpent-1-ene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylpent-1-ene can be achieved through several methods. One common approach involves the hydroiodination of 4-methylpent-1-ene using hydroiodic acid (HI) under controlled conditions . Another method includes the use of iodine and a suitable catalyst to facilitate the addition of iodine to the 4-methylpent-1-ene substrate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroiodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 4-methylpent-1-ene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of 4-methylpent-1-ol or 4-methylpentylamine.
Elimination: Formation of 4-methylpent-1-ene.
Oxidation: Formation of 4-methylpentan-2-one.
Reduction: Formation of 4-methylpentane.
Aplicaciones Científicas De Investigación
2-Iodo-4-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-methylpent-1-ene in chemical reactions involves the reactivity of the iodine atom. The iodine atom can participate in nucleophilic substitution, where it is replaced by other nucleophiles, or in elimination reactions, where it is removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
- 2-Bromo-4-methylpent-1-ene
- 2-Chloro-4-methylpent-1-ene
- 2-Fluoro-4-methylpent-1-ene
Comparison: 2-Iodo-4-methylpent-1-ene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and selectivity in chemical reactions. For example, iodine is a better leaving group in nucleophilic substitution reactions, making this compound more reactive in such processes compared to its bromo, chloro, and fluoro counterparts .
Propiedades
Número CAS |
1091627-84-7 |
|---|---|
Fórmula molecular |
C6H11I |
Peso molecular |
210.06 g/mol |
Nombre IUPAC |
2-iodo-4-methylpent-1-ene |
InChI |
InChI=1S/C6H11I/c1-5(2)4-6(3)7/h5H,3-4H2,1-2H3 |
Clave InChI |
AGKHPTNMRWVGRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



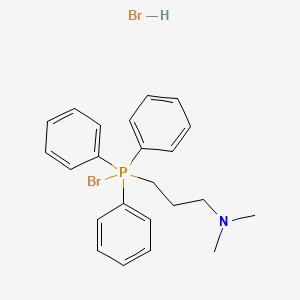

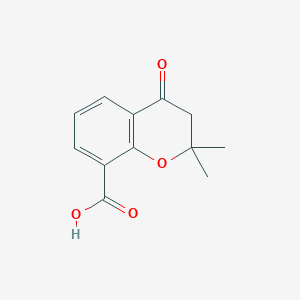
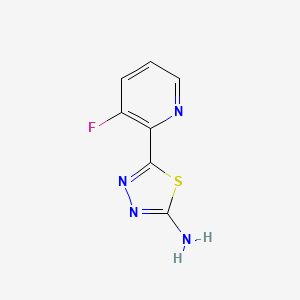
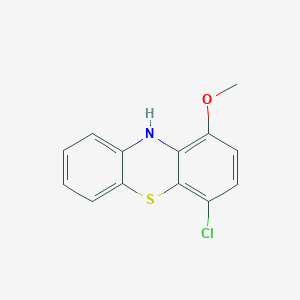

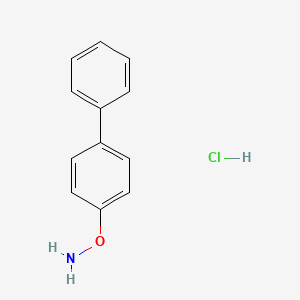
![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)
